molecular formula C22H23N3O5 B3993870 N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide

N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide

Cat. No.: B3993870
M. Wt: 409.4 g/mol
InChI Key: TZCXJFSOVKTVNT-UHFFFAOYSA-N
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Description

N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, nitro, and methoxy groups, as well as a pentanamide side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide typically involves a multi-step process One common method starts with the nitrosation of 8-hydroxyquinoline to form 8-hydroxy-5-nitroquinolineThe reaction conditions often involve the use of strong acids, such as nitric acid, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amino-substituted quinolines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites, while the methoxyphenyl and pentanamide groups contribute to the compound’s overall stability and bioavailability. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its interaction with biological targets, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-methoxyphenyl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-3-4-7-19(26)24-20(14-8-10-15(30-2)11-9-14)17-13-18(25(28)29)16-6-5-12-23-21(16)22(17)27/h5-6,8-13,20,27H,3-4,7H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCXJFSOVKTVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.